2,3,4-Trifluoro-5-methoxybenzoic acid

描述

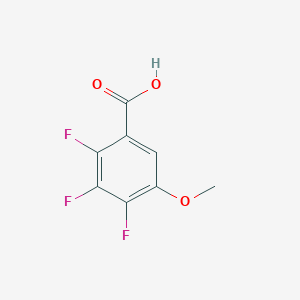

2,3,4-Trifluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methoxy group.

准备方法

2,3,4-Trifluoro-5-methoxybenzoic acid can be synthesized through several synthetic routes. One common method involves the substitution reaction of methyl benzoic acid with appropriate fluorinating agents and methoxylating agents. The reaction conditions typically include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

化学反应分析

2,3,4-Trifluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields . Major products formed from these reactions include various substituted benzoic acids, quinolones, and other derivatives .

科学研究应用

Organic Synthesis

2,3,4-Trifluoro-5-methoxybenzoic acid serves as a precursor for synthesizing complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its ability to introduce fluorine into organic compounds, which can enhance their biological activity and stability .

Biological Research

In biological contexts, this compound is utilized to study enzyme interactions and metabolic pathways involving fluorinated compounds. Its fluorine atoms increase lipophilicity and bioavailability, making it an important tool in drug design and development .

Pharmaceutical Applications

The compound has shown potential therapeutic properties:

- Anti-inflammatory Effects: Research indicates that derivatives of this acid may inhibit inflammatory pathways.

- Anticancer Properties: Some studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets .

Industrial Uses

In the industrial sector, this compound is applied in the production of specialty chemicals and polymers. Its unique properties contribute to materials with enhanced thermal stability and resistance to degradation .

Case Study 1: Synthesis of Moxifloxacin Impurities

A notable application of this compound is in the synthesis of Moxifloxacin impurities. This compound acts as a starting material for producing Moxifloxacin impurity D, which can be further transformed into impurity B. The efficiency of this synthetic route highlights the compound's significance in pharmaceutical manufacturing .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme interactions has demonstrated that fluorinated compounds like this compound can modulate enzyme activity by forming strong hydrogen bonds with active sites. This property has been exploited to design inhibitors for specific enzymes involved in metabolic disorders .

作用机制

The mechanism by which 2,3,4-Trifluoro-5-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate enzyme activity, inhibit specific metabolic pathways, and induce cellular responses . The methoxy group also contributes to its lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability .

相似化合物的比较

2,3,4-Trifluoro-5-methoxybenzoic acid can be compared with other similar compounds, such as:

2,4,5-Trifluoro-3-methoxybenzoic acid: This compound has a similar structure but differs in the position of the fluorine and methoxy groups.

4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of three fluorine atoms and a methoxy group.

2,4,5-Trifluorobenzoic acid: This compound lacks the methoxy group and is used as a precursor in the synthesis of various fluorinated compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2,3,4-Trifluoro-5-methoxybenzoic acid (TFMBA) is an aromatic compound characterized by a trifluoromethyl group and a methoxy group attached to a benzoic acid framework. Its molecular formula is C₈H₅F₃O₃, with a molecular weight of 206.12 g/mol. This compound has garnered attention due to its potential biological activities and applications in organic synthesis, particularly as a precursor for various pharmaceuticals.

The presence of three fluorine atoms significantly influences the chemical reactivity and biological properties of TFMBA. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Antibacterial Properties

TFMBA has been identified as a precursor for the synthesis of quinolone derivatives, which are known for their antibacterial properties. Research indicates that these derivatives can exhibit significant activity against various bacterial strains, suggesting that TFMBA may also possess inherent antibacterial capabilities due to its structural similarity to known active compounds.

Anticancer Potential

In studies involving benzoic acid derivatives, compounds structurally related to TFMBA have shown promising anticancer activities. For instance, certain derivatives have been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of proteasome activity and lysosomal pathways . The potential of TFMBA in this context warrants further investigation.

Cytotoxicity and Safety Profile

Preliminary evaluations suggest that TFMBA exhibits low cytotoxicity in normal human fibroblast cells at various concentrations. This is crucial for its consideration in therapeutic applications, as compounds intended for medicinal use must demonstrate an acceptable safety profile alongside efficacy .

Study on Protein Degradation Systems

A study published in 2020 highlighted the effects of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. While TFMBA was not directly tested, the results from related compounds suggest that it could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), potentially offering protective effects against cellular aging and stress .

Synthesis and Derivative Studies

TFMBA serves as a significant building block in organic synthesis. It has been utilized to create various derivatives with enhanced biological activities, including those targeting specific cancer types or exhibiting improved antibacterial properties. For example, the synthesis of 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from TFMBA has shown potential in developing new therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2,4,5-Trifluoro-3-methoxybenzoic acid | 1.00 | Identical structure; different fluorine positions |

| 2-Fluoro-3-methoxybenzoic acid | 0.89 | Fewer fluorine atoms; less reactivity |

| 3,5-Difluoro-4-methoxybenzoic acid | 0.86 | Different substitution pattern; potential pharmaceutical uses |

| 4-Methoxy-2,3,5-trifluorobenzoic acid | 0.82 | Different methoxy position; varied biological activity |

The unique arrangement of functional groups in TFMBA contributes to its distinct biological activities compared to structurally similar compounds.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 2,3,4-Trifluoro-5-methoxybenzoic acid, and how are substituent positions controlled?

- Methodology : Fluorination and methoxylation can be achieved via electrophilic aromatic substitution or directed ortho-metalation. For example, sodium hypochlorite in 1,4-dioxane has been used for halogenation in similar benzoic acid derivatives, ensuring regioselectivity through steric and electronic directing groups . Protecting the carboxylic acid group during methoxy introduction (e.g., using methyl esters) prevents unwanted side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Assess purity (>98% recommended for biological assays) using reversed-phase C18 columns with UV detection at 254 nm .

- NMR : , , and NMR validate substitution patterns. Fluorine atoms induce splitting in signals, requiring decoupling techniques .

- Melting Point : Compare experimental values (e.g., 118–120°C for analogous compounds) to literature data to confirm crystallinity .

Q. What solubility properties are critical for experimental design?

- Solubility Profile : Fluorinated benzoic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Pre-dissolve in DMSO for biological assays, ensuring concentrations <1% to avoid cytotoxicity .

Advanced Research Questions

Q. What challenges arise in NMR analysis of polyfluorinated benzoic acids, and how are they addressed?

- Technical Challenges :

- NMR signals are highly sensitive to substituent effects, causing complex splitting. Use broadband decoupling and - correlation experiments (e.g., HMBC) to resolve overlapping peaks .

- Anhydrous conditions minimize hydrogen bonding interference in carboxylic acid proton signals .

Q. How does the substitution pattern (2,3,4-trifluoro vs. meta-fluorine) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- Electron-withdrawing fluorine groups activate the ring for NAS but steric hindrance at the 2,3,4-positions may reduce reactivity. Computational modeling (DFT) predicts preferred attack sites, while kinetic studies using LC-MS monitor intermediate formation .

- Compare reaction rates with mono- or difluorinated analogs to quantify steric effects .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Optimization Strategies :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) with bulky ligands enhance coupling efficiency for sterically hindered substrates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% compared to traditional heating .

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data?

- Data Contradiction Analysis :

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs .

- Purity : Reassess via elemental analysis (CHNS) or mass spectrometry to rule out impurities .

Application-Focused Questions

Q. What role does this compound play in developing enzyme inhibitors?

- Biological Relevance : The trifluoromethyl and methoxy groups mimic natural substrates in COX-2 or kinase binding pockets. Structure-activity relationship (SAR) studies involve modifying fluorine positions to optimize binding affinity and metabolic stability .

Q. How is this acid utilized in synthesizing fluorinated heterocycles?

- Synthetic Applications :

属性

IUPAC Name |

2,3,4-trifluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMSFYATZQKRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621054 | |

| Record name | 2,3,4-Trifluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38233-47-5 | |

| Record name | 2,3,4-Trifluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2,3,4-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。